molecular formula C11H8N6O2 B3049634 9-(4-nitro-phenyl)-9H-purin-6-ylamine CAS No. 21314-05-6

9-(4-nitro-phenyl)-9H-purin-6-ylamine

Cat. No.: B3049634
CAS No.: 21314-05-6
M. Wt: 256.22 g/mol
InChI Key: OETJYVAQRPLYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-(4-nitro-phenyl)-9H-purin-6-ylamine” is a complex organic molecule that likely contains a purine ring (a heterocyclic aromatic organic compound), an amine group (-NH2), and a nitrophenyl group (a phenyl ring with a nitro group -NO2 attached) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar nitrophenol compounds have been used in catalytic reduction reactions .

Mechanism of Action

The mechanism of action is not clear without specific context. In biological systems, similar compounds might interact with various enzymes or cellular structures, but this would depend on the specific biological context .

Future Directions

While specific future directions for “9-(4-nitro-phenyl)-9H-purin-6-ylamine” are not available, research into similar compounds often involves exploring their potential uses in various fields, such as materials science, medicine, and environmental science .

Properties

CAS No.

21314-05-6

Molecular Formula

C11H8N6O2

Molecular Weight

256.22 g/mol

IUPAC Name

9-(3-nitrophenyl)purin-6-amine

InChI

InChI=1S/C11H8N6O2/c12-10-9-11(14-5-13-10)16(6-15-9)7-2-1-3-8(4-7)17(18)19/h1-6H,(H2,12,13,14)

InChI Key

OETJYVAQRPLYIS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=NC3=C(N=CN=C32)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of dimethyl sulfoxide, 4.05 g (30.0 mmol) of adenine was dissolved, and 3.5 g (31.0 mmol) of potassium tert-butoxide and 5.0 g (35.0 mmol) of 4-fluoronitrobenzene were added thereto, and the mixture solution was stirred at 80° C. for three hours. The solution was diluted with 200 mL of water and the precipitate formed was collected by filtration, washed with 100 mL of water and 30 mL of methanol in the order named and vacuum dried to obtain 7.2 g (84%) of a target product as a yellow solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
target product
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-nitro-phenyl)-9H-purin-6-ylamine
Reactant of Route 2
Reactant of Route 2
9-(4-nitro-phenyl)-9H-purin-6-ylamine
Reactant of Route 3
Reactant of Route 3
9-(4-nitro-phenyl)-9H-purin-6-ylamine
Reactant of Route 4
Reactant of Route 4
9-(4-nitro-phenyl)-9H-purin-6-ylamine
Reactant of Route 5
Reactant of Route 5
9-(4-nitro-phenyl)-9H-purin-6-ylamine
Reactant of Route 6
Reactant of Route 6
9-(4-nitro-phenyl)-9H-purin-6-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.